Cas no 874338-81-5 (6-propyl-2-Pyrazinamine)

6-propyl-2-Pyrazinamine structure
6-propyl-2-Pyrazinamine structure
Product Name:6-propyl-2-Pyrazinamine
CAS No:874338-81-5
MF:C7H11N3
MW:137.182340860367
CID:1120121
PubChem ID:45788303
Update Time:2025-11-02

6-propyl-2-Pyrazinamine Chemical and Physical Properties

Names and Identifiers

    • 6-propyl-2-Pyrazinamine
    • AKOS006351040
    • SCHEMBL14207213
    • Pyrazinamine, 6-propyl-
    • 874338-81-5
    • 6-PROPYLPYRAZIN-2-AMINE
    • Inchi: 1S/C7H11N3/c1-2-3-6-4-9-5-7(8)10-6/h4-5H,2-3H2,1H3,(H2,8,10)
    • InChI Key: MOTGGRBIFDDFLU-UHFFFAOYSA-N
    • SMILES: N1C(=CN=CC=1CCC)N

Computed Properties

  • Exact Mass: 137.095297364g/mol
  • Monoisotopic Mass: 137.095297364g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 94.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 51.8Ų

6-propyl-2-Pyrazinamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
BA26028-1g
Pyrazinamine, 6-propyl-
874338-81-5
1g
$3090.00 2024-04-19
A2B Chem LLC
BA26028-5g
Pyrazinamine, 6-propyl-
874338-81-5
5g
$6424.00 2024-04-19
A2B Chem LLC
BA26028-25g
Pyrazinamine, 6-propyl-
874338-81-5
25g
$9757.00 2024-04-19

Additional information on 6-propyl-2-Pyrazinamine

Comprehensive Overview of 6-propyl-2-Pyrazinamine (CAS No. 874338-81-5): Properties, Applications, and Research Insights

6-propyl-2-Pyrazinamine (CAS No. 874338-81-5) is a specialized organic compound belonging to the pyrazine family, characterized by its unique molecular structure featuring a propyl group at the 6-position and an amino group at the 2-position. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. Its CAS registry number (874338-81-5) serves as a critical identifier for researchers and regulatory bodies, ensuring precise communication in scientific literature and commercial transactions.

In recent years, the demand for pyrazine derivatives like 6-propyl-2-Pyrazinamine has surged, driven by their versatility in drug discovery. Researchers are particularly interested in its role as a precursor for heterocyclic compounds, which are pivotal in designing kinase inhibitors and antimicrobial agents. The compound’s molecular weight (151.2 g/mol) and lipophilic properties make it suitable for optimizing drug bioavailability, a hot topic in medicinal chemistry discussions. Notably, its synthetic pathways often involve palladium-catalyzed cross-coupling reactions, aligning with the industry’s shift toward sustainable catalysis.

From an industrial perspective, 6-propyl-2-Pyrazinamine is explored for its applications in crop protection. Its structural motifs are found in fungicides targeting resistant plant pathogens, addressing global concerns about food security and sustainable agriculture. Analytical techniques such as HPLC and NMR spectroscopy are routinely employed to validate its purity, a requirement emphasized in Good Manufacturing Practices (GMP) compliance. These methodologies resonate with the growing emphasis on quality control in chemical production.

Environmental and safety profiles of 6-propyl-2-Pyrazinamine are also under scrutiny. While it is not classified as hazardous under current regulations, its biodegradability and ecotoxicological impact are subjects of ongoing studies. This aligns with the broader trend of green chemistry, where stakeholders prioritize compounds with minimal ecological footprints. Computational tools like QSAR models are increasingly used to predict its environmental fate, a method gaining traction in regulatory science.

The commercial availability of CAS No. 874338-81-5 is supported by specialized suppliers catering to research institutions and pharmaceutical developers. Pricing trends reflect its niche status, with fluctuations tied to raw material costs and patent landscapes. For instance, its use in preclinical trials for metabolic disorders has spurred interest, as evidenced by patent filings in the past decade. Such developments underscore its potential in addressing unmet medical needs, a key focus area in biopharmaceutical innovation.

In summary, 6-propyl-2-Pyrazinamine exemplifies the intersection of chemical innovation and practical applications. Its relevance spans drug development, agrochemicals, and environmental science, making it a compound of multidisciplinary interest. Future research may explore its structure-activity relationships further, potentially unlocking novel therapeutic or agricultural solutions.

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